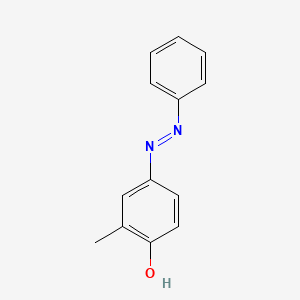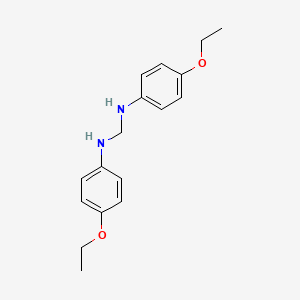
Bitropenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bitropenyl is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. It consists of two benzene rings connected by a single bond, making it a member of the biphenyl family. This compound is known for its stability and versatility, which makes it a valuable component in numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bitropenyl can be synthesized through several methods, with the most common being the Wurtz-Fittig reaction. This involves the coupling of bromobenzene with sodium in the presence of dry ether. Another method is the Ullmann reaction, which uses copper as a catalyst to couple two aryl halides. Both methods require specific reaction conditions, such as anhydrous environments and controlled temperatures, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The Ullmann reaction is particularly favored due to its scalability and cost-effectiveness. Additionally, advancements in catalytic processes have allowed for more environmentally friendly production methods, reducing the need for hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Bitropenyl undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form biphenyl quinones using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form biphenyl alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, nitrobiphenyls, and sulfonated biphenyls.
Aplicaciones Científicas De Investigación
Bitropenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Serves as a model compound in studies of molecular interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.
Industry: Utilized in the production of dyes, agrochemicals, and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of bitropenyl involves its interaction with various molecular targets, primarily through its ability to undergo electrophilic substitution reactions. This allows it to form stable complexes with enzymes and other proteins, influencing their activity and function. The pathways involved often include the formation of reactive intermediates that can further react with other molecules, leading to a cascade of biochemical events .
Comparación Con Compuestos Similares
Bitropenyl is often compared with other biphenyl derivatives such as:
Biphenyl: The parent compound, which is less reactive due to the absence of substituents.
Chlorobiphenyls: More reactive in electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Nitrobiphenyls: Exhibit different reactivity patterns due to the presence of nitro groups, which are strong electron-withdrawing groups
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
39473-62-6 |
|---|---|
Fórmula molecular |
C14H14 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |
Clave InChI |
DMVKBMNNLFFZBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(C=C1)C2C=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)










![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)


